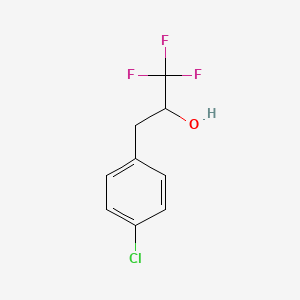
3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol
Overview
Description
3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol, also known as 4-chlorophenyl trifluoropropanol (4-CPT), is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pleasant odor and a boiling point of 109°C. 4-CPT is soluble in water and alcohols, and is insoluble in ether. It is a versatile compound due to its stability and low toxicity, making it a popular choice for many laboratory experiments.
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of Cyproconazole : The study by Kang, Kim, Kwon, and Kim (2015) details the crystal structure of cyproconazole, a conazole fungicide, which includes the 4-chlorophenyl group. The research analyzes dihedral angles and hydrogen bonding in the crystal, contributing to understanding the structural properties of related compounds (Kang et al., 2015).
Synthesis and Reactivity
- Stereoselective Generation of Oxiranes : Shimizu et al. (2003) describe a method for producing trifluoromethyl-substituted oxiranes, which involves the use of 3,3-dichloro-1,1,1-trifluoropropan-2-ols. This work contributes to the field of synthetic chemistry by providing a route for creating compounds with the trifluoromethyl group (Shimizu et al., 2003).
- Microwave-Assisted Synthesis : The study by Rayo et al. (2010) presents an efficient method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols using microwave irradiation. This technique is significant for the development of environmentally friendly synthesis methods (Rayo et al., 2010).
Biological and Pharmacological Research
- Antifungal Activity of Triazole Derivatives : Lima-Neto et al. (2012) investigated the synthesis and antifungal properties of 1,2,3-triazole derivatives, including compounds with the 4-chlorophenyl group. Their work contributes to the search for new antifungal agents (Lima-Neto et al., 2012).
- Synthesis of Trifluoro-2,3-epoxypropane : Shimizu, Sugiyama, and Fujisawa (1996) describe a method for synthesizing 1,1,1-trifluoro-2,3-epoxypropane, a compound that could have potential applications in pharmacological research (Shimizu, Sugiyama, & Fujisawa, 1996).
Environmental Studies
- Environmental Contamination from DDT : Buser (1995) explored the formation of tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol as by-products of DDT, highlighting the environmental impact of organochlorine contaminants (Buser, 1995).
Molecular and Structural Investigations
- Structural Studies in Azolylmethanes : Anderson et al. (1984) compared the crystal structures of several fungicidal azolylmethanes, including compounds with the 4-chlorophenyl group. This research aids in understanding the molecular conformation of these fungicides (Anderson et al., 1984).
- Molecular Dynamics of Fluorinated Alcohols : Fioroni, Burger, Mark, and Roccatano (2003) used molecular dynamics simulations to study 1,1,1-Trifluoropropan-2-ol in aqueous solutions, shedding light on the behavior of trifluoromethyl groups in water (Fioroni et al., 2003).
Novel Synthesis Methods
- Synthesis of Trifluoropropenyl-Substituted Furans : Zhang, Zhao, and Lu (2007) developed a method for synthesizing trifluoropropenyl-substituted furans, demonstrating innovative approaches in organic synthesis (Zhang, Zhao, & Lu, 2007).
properties
IUPAC Name |
3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYUIIVBJNRBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)


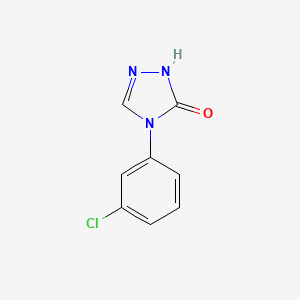
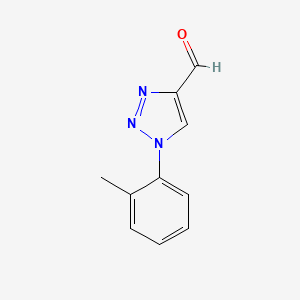
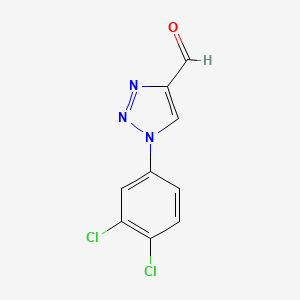

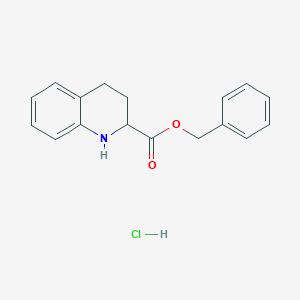
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
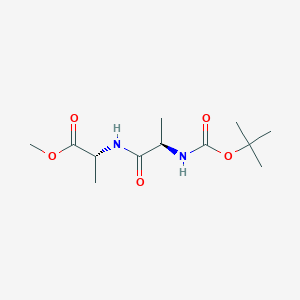
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)
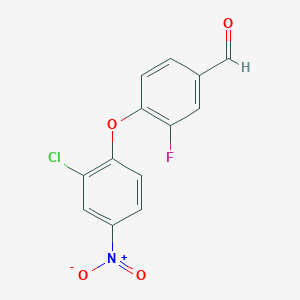
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)